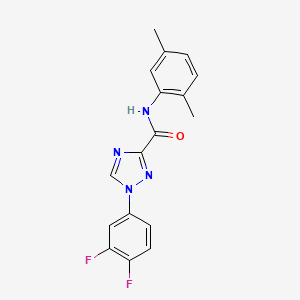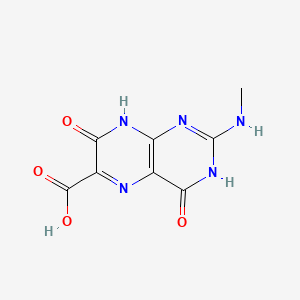
2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of acidic or basic catalysts can facilitate the cyclization process, while solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often incorporate continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-quinones, while reduction can produce dihydropteridines. Substitution reactions can result in various substituted pteridine derivatives with different functional groups.
科学研究应用
2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid: shares similarities with other pteridine derivatives, such as folic acid and biopterin.
Folic Acid: A vital compound involved in DNA synthesis and repair, with a similar pteridine ring structure.
Biopterin: A cofactor in various enzymatic reactions, also containing a pteridine ring.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C8H7N5O4 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
2-(methylamino)-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c1-9-8-12-4-2(5(14)13-8)10-3(7(16)17)6(15)11-4/h1H3,(H,16,17)(H3,9,11,12,13,14,15) |
InChI 键 |
FUIPILQIFFZHHI-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC2=C(C(=O)N1)N=C(C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B13368151.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13368153.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
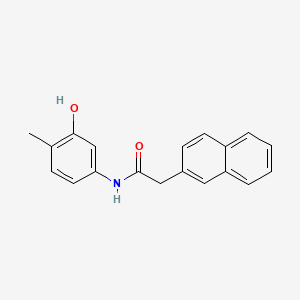
![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)
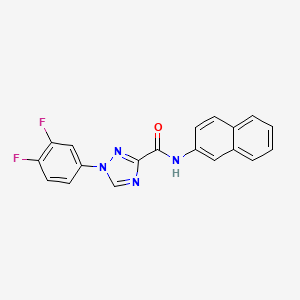
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
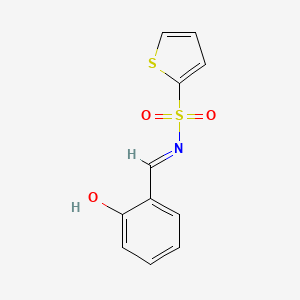
![N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline](/img/structure/B13368209.png)

![2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13368220.png)
